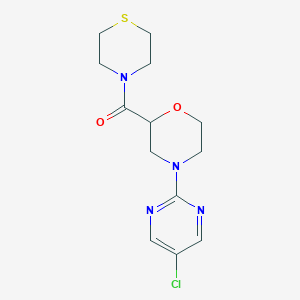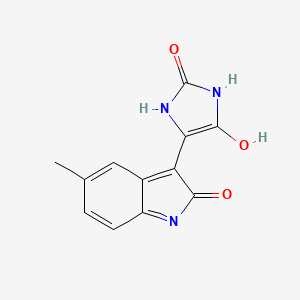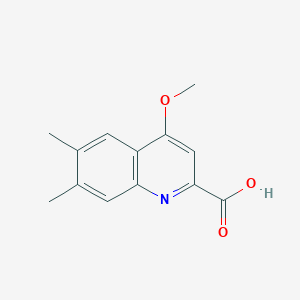![molecular formula C13H10FNO4S B15112029 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B15112029.png)
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thioamide with an α-haloketone under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Knoevenagel condensation reaction between the thiazolidine-2,4-dione intermediate and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as piperidine or pyridine.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a Michael addition reaction. This step is carried out by reacting the intermediate with acrylonitrile followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of metabolic disorders such as diabetes due to its structural similarity to thiazolidinedione drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.
Pathways Involved: By activating PPARγ, the compound modulates the expression of genes involved in glucose uptake, fatty acid storage, and insulin sensitivity. This leads to improved metabolic profiles and potential therapeutic effects in metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione drug used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione drug with similar applications.
Troglitazone: An earlier thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards PPARγ. This structural modification potentially improves its pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione compounds.
Properties
Molecular Formula |
C13H10FNO4S |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10FNO4S/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
InChI Key |
QOCVADBKSOLILB-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)
![4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B15111972.png)
![4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111983.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B15112000.png)

![(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15112011.png)
![(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B15112017.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
![(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15112037.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112039.png)

